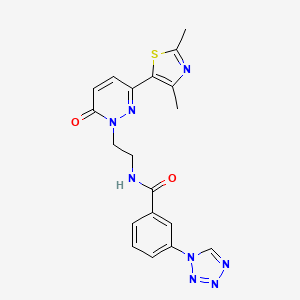

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.: 1251710-06-1

Cat. No.: VC4830296

Molecular Formula: C19H18N8O2S

Molecular Weight: 422.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251710-06-1 |

|---|---|

| Molecular Formula | C19H18N8O2S |

| Molecular Weight | 422.47 |

| IUPAC Name | N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C19H18N8O2S/c1-12-18(30-13(2)22-12)16-6-7-17(28)26(23-16)9-8-20-19(29)14-4-3-5-15(10-14)27-11-21-24-25-27/h3-7,10-11H,8-9H2,1-2H3,(H,20,29) |

| Standard InChI Key | JBSZJQSNTWQGBE-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Introduction

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. Common reagents used include solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine. Temperature control is crucial to optimize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Characterization

Characterization of this compound is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help analyze its chemical properties, including reactivity with nucleophiles due to the presence of amide and heterocyclic functional groups.

Potential Applications

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide has potential applications in drug development due to its structural components. While specific biological targets and pathways remain to be fully elucidated, ongoing research aims to explore its therapeutic potential.

Comparison with Similar Compounds

Other compounds with similar structural features, such as thiazole and pyridazine derivatives, have shown promising biological activities. For instance, thiazole derivatives are known for their high biological activity and have been studied for antibacterial properties . Similarly, pyridazinone derivatives have been explored in cancer research for their ability to modulate biological pathways.

Research Findings

| Compound Feature | Description |

|---|---|

| Chemical Structure | Includes thiazole, pyridazine, and tetrazole moieties. |

| Molecular Weight | Approximately 318.35 g/mol. |

| Synthesis | Involves multiple steps with solvents like dimethylformamide and catalysts like triethylamine. |

| Characterization Techniques | NMR spectroscopy and mass spectrometry. |

| Potential Applications | Drug development, particularly in areas requiring anti-inflammatory or anticancer properties. |

Future Directions

Future research should focus on conducting biological assays to confirm the specific targets and pathways involved in the mechanism of action of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide. Additionally, exploring structure-activity relationships could provide insights into optimizing its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume